![molecular formula C10H10N2O4S B13881766 2-morpholin-4-yl-7H-pyrano[4,3-d][1,3]thiazole-4,6-dione](/img/structure/B13881766.png)
2-morpholin-4-yl-7H-pyrano[4,3-d][1,3]thiazole-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-morpholin-4-yl-7H-pyrano[4,3-d][1,3]thiazole-4,6-dione is a heterocyclic compound that features a unique combination of morpholine, pyrano, and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-yl-7H-pyrano[4,3-d][1,3]thiazole-4,6-dione typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions include:
- Solvent: Ethanol
- Base: Triethylamine
- Temperature: Room temperature to reflux
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
2-morpholin-4-yl-7H-pyrano[4,3-d][1,3]thiazole-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiazole ring or other parts of the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学研究应用
2-morpholin-4-yl-7H-pyrano[4,3-d][1,3]thiazole-4,6-dione has several scientific research applications:
作用机制
The mechanism of action of 2-morpholin-4-yl-7H-pyrano[4,3-d][1,3]thiazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, disrupting normal cellular functions. It can also interfere with DNA replication and protein synthesis, leading to cell death in cancer cells .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Thiazolo[4,5-b]pyridine: Exhibits a range of biological activities, including antimicrobial and anticancer effects.
Morpholinyl derivatives: Commonly used in medicinal chemistry for their diverse biological activities.
Uniqueness
2-morpholin-4-yl-7H-pyrano[4,3-d][1,3]thiazole-4,6-dione stands out due to its unique combination of morpholine, pyrano, and thiazole rings, which confer distinct chemical and biological properties
属性
分子式 |
C10H10N2O4S |
|---|---|
分子量 |
254.26 g/mol |
IUPAC 名称 |
2-morpholin-4-yl-7H-pyrano[4,3-d][1,3]thiazole-4,6-dione |
InChI |
InChI=1S/C10H10N2O4S/c13-7-5-6-8(9(14)16-7)17-10(11-6)12-1-3-15-4-2-12/h1-5H2 |
InChI 键 |
CGHHTGJDNOZBFG-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NC3=C(S2)C(=O)OC(=O)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol](/img/structure/B13881683.png)
![5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrimidin-2-amine](/img/structure/B13881693.png)
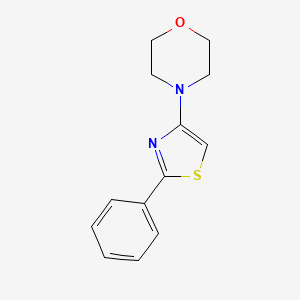
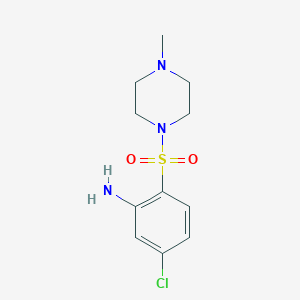

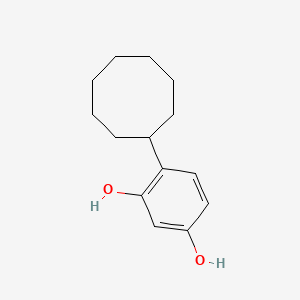
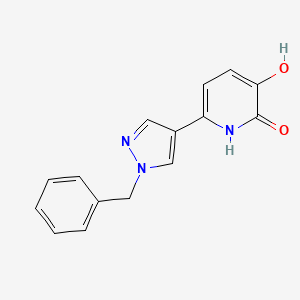
![{1-[(Benzyloxy)methyl]-4-iodo-1H-imidazol-5-yl}acetaldehyde](/img/structure/B13881726.png)
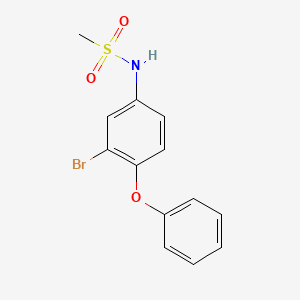
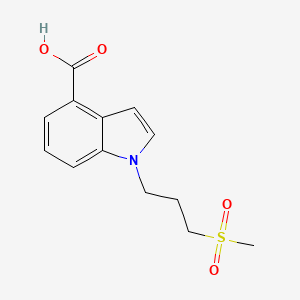
![Methyl 1-[(methylamino)carbonyl]piperidine-4-carboxylate](/img/structure/B13881757.png)
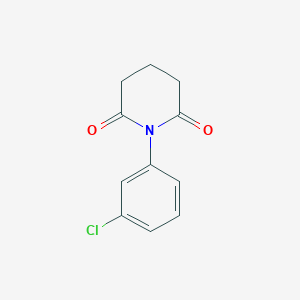
![4-[2-(2-Methoxyethoxy)ethylsulfonyl]-3-nitrobenzenesulfonamide](/img/structure/B13881760.png)
![N-[5-methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13881761.png)
